

Application Notes: Histological Staining

Applications of "Food Yellow 3:1"

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Compound of Interest

Compound Name: Food Yellow 3:1

Cat. No.: B093828

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Introduction

"**Food Yellow 3:1**," also known by its Colour Index name C.I. 15985:1, is the aluminum lake of C.I. Food Yellow 3.[1] It is commonly referred to as Sunset Yellow FCF Aluminum Lake or FD&C Yellow No. 6 Aluminum Lake.[2] This pigment is an orange-yellow powder that is sparingly soluble in water and ethanol but dispersible in oily and fatty media.[1][3] Its primary applications are in the coloring of food products, pharmaceuticals, and cosmetics, where its insolubility provides color without bleeding.[1][3]

This document addresses the inquiry into the specific applications of "**Food Yellow 3:1**" in the field of histological staining for microscopic examination of biological tissues.

Review of Histological Staining Applications

An extensive review of scientific literature and technical documentation was conducted to identify established protocols and applications for the use of "**Food Yellow 3:1**" as a histological stain. The search included databases of scientific publications, chemical supplier technical data, and histology manuals.

Conclusion: The investigation did not yield any evidence of "**Food Yellow 3:1**" being used as a standard or specialized histological stain. There are no established protocols for its application in staining tissue sections for diagnostic or research purposes in pathology or histology laboratories.

While "**Food Yellow 3:1**" belongs to the class of azo dyes, some of which are utilized in histology (e.g., Congo Red for amyloid staining), its specific formulation as an aluminum lake makes it a pigment.[1] Lake pigments are generally not used for histological staining because their insolubility prevents them from penetrating and selectively binding to cellular and extracellular components in the same manner as soluble dyes.[4] Histological staining relies on the chemical affinity of soluble dyes for specific tissue structures, a property not characteristic of insoluble pigments.

Physicochemical Properties

The properties of "**Food Yellow 3:1**" are summarized in the table below. These properties are consistent with its use as a pigment for mass coloration rather than a selective histological stain.

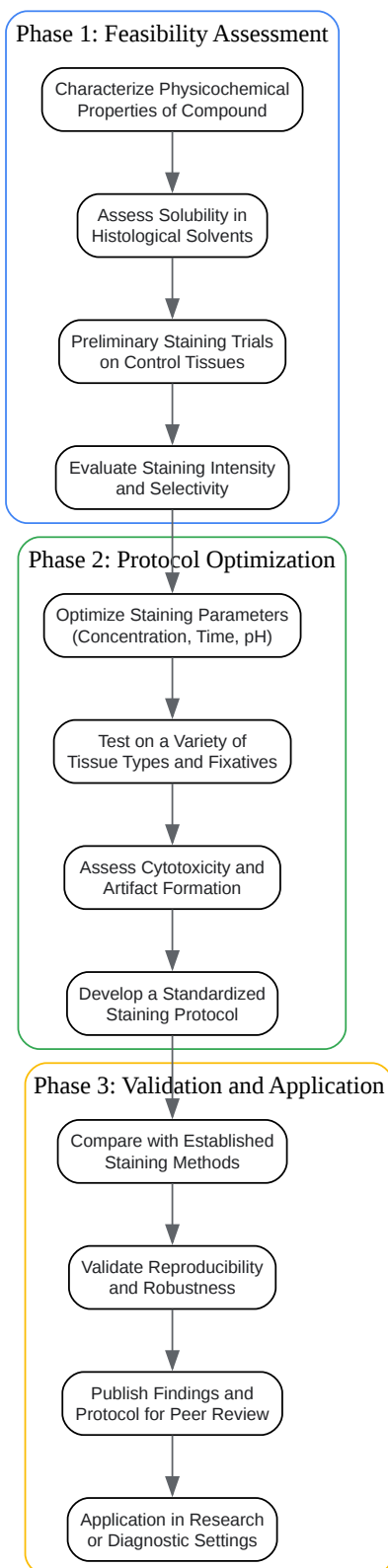
Property	Value	Reference
Synonyms	C.I. 15985:1, Sunset Yellow FCF Aluminum Lake, FD&C Yellow No. 6 Aluminum Lake	[2]
CAS Number	15790-07-5	[1][5]
Molecular Formula	C16H9AlN2O7S2	[5][6]
Molecular Weight	432.4 g/mol	[5][6]
Appearance	Orange-Yellow Powder	[3]
Solubility	Hardly soluble in water, oil, and most solvents	[1][3]
Common Uses	Coloring of food, medicine, and cosmetics	[1][3]

Experimental Protocols

As there are no established histological staining protocols for "**Food Yellow 3:1**," this section cannot be completed. The development of a novel staining protocol would require extensive empirical testing and validation, which is beyond the scope of this document.

Workflow for Evaluating a Novel Histological Stain

For researchers interested in exploring the potential of a novel compound like "**Food Yellow 3:1**" for histological applications, a general workflow is outlined below. This diagram illustrates the necessary steps from initial characterization to the validation of a new staining method.



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Caption: A generalized workflow for the development and validation of a novel histological stain.

Conclusion

Based on a thorough review of available information, "**Food Yellow 3:1**" (Sunset Yellow FCF Aluminum Lake) does not have any established applications or protocols in the field of histological staining. Its physicochemical properties as an insoluble pigment are not conducive to the selective staining of cellular and tissue components required for microscopic analysis. Researchers, scientists, and drug development professionals should rely on validated and well-documented histological stains for their work. The use of "**Food Yellow 3:1**" in a histological context would necessitate the development and rigorous validation of a novel staining method.

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